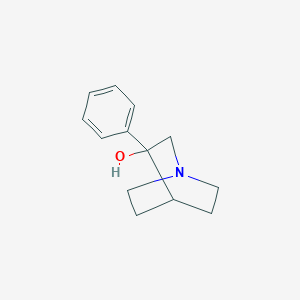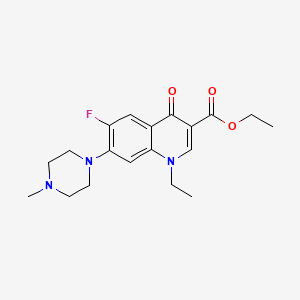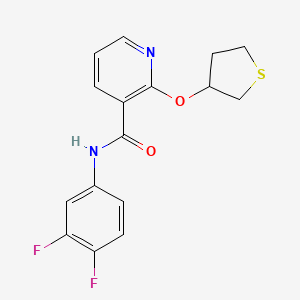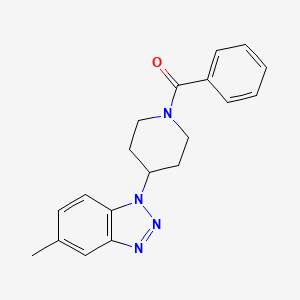
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound composed of a benzene ring substituted with hydroxyl, methyl, and phenoxy-pyrazole groups. This unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. One common approach involves the following steps:
Formation of 4-propylphenol: : 4-bromopropylbenzene is reacted with sodium hydroxide under reflux conditions to produce 4-propylphenol.
Synthesis of 4-(4-propylphenoxy)-1H-pyrazole: : 4-propylphenol undergoes nucleophilic substitution with 3-chloropyrazole in the presence of a base like potassium carbonate.
Formation of the benzene-1,3-diol derivative: : The 4-(4-propylphenoxy)-1H-pyrazole is further reacted with 2-methyl-1,3-dihydroxybenzene using Friedel-Crafts alkylation.
Industrial Production Methods
For large-scale production, optimizations such as solvent selection, catalyst improvements, and reaction condition fine-tuning are crucial. Continuous flow processes and automated reactors are often employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using reagents like hydrogen peroxide, to form quinones.
Reduction: : Reduction can be achieved using metal hydrides, leading to the saturation of the pyrazole ring.
Substitution: : Electrophilic and nucleophilic substitutions are common, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Halogens, alkylating agents
Major Products
Oxidation: : Corresponding quinones
Reduction: : Saturated pyrazole derivatives
Substitution: : Functionalized benzene and pyrazole derivatives
科学的研究の応用
This compound's diverse structure allows it to be used in several scientific research areas:
Chemistry: : As a precursor for synthesizing more complex molecules, particularly in organic synthesis.
Biology: : Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : Research into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and materials.
作用機序
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. For instance, the hydroxyl groups can form hydrogen bonds with enzyme active sites, inhibiting their function. The pyrazole ring can interact with receptor proteins, modulating their activity and downstream signaling pathways.
類似化合物との比較
Uniqueness
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol stands out due to its unique combination of hydroxyl, methyl, and phenoxy-pyrazole groups, which confer distinct chemical and biological properties.
Similar Compounds
4-hydroxybenzene-1,3-diol: : Lacks the pyrazole and phenoxy groups, leading to different reactivity and bioactivity.
2-methyl-4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: : Chlorine substitution leads to different electronic properties and reactivity.
4-(4-propylphenyl)-1H-pyrazole: : Lacks hydroxyl groups, affecting its hydrogen bonding potential and bioactivity.
特性
CAS番号 |
394228-82-1 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.38 |
IUPAC名 |
2-methyl-4-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-17-11-20-21-18(17)15-9-10-16(22)12(2)19(15)23/h5-11,22-23H,3-4H2,1-2H3,(H,20,21) |
InChIキー |
JONLVTSQFBAJJO-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)C)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)
![3-((5-(isopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2875073.png)
![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)
![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)
![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)
